CID 78064052
Description
Contextualizing Chemical Compound CID 78064052 within Contemporary Chemical Research
Chemical Compound this compound is an organosilane with the molecular formula C₁₆H₂₂Si and a molecular weight of 242.43 g/mol . vulcanchem.com Its structure is characterized by a central silicon atom bonded to both a cyclopentyl-substituted butane (B89635) chain and a phenyl group. vulcanchem.com This places it within the broader class of organosilanes, which are compounds containing at least one carbon-silicon bond. The presence of both aliphatic (cyclopentyl-butane) and aromatic (phenyl) moieties attached to the silicon atom suggests a molecule with tailored electronic and steric properties.
In contemporary chemical research, organosilanes are pivotal. russoindustrial.ru They are extensively studied for their ability to modify surfaces, act as coupling agents, and serve as precursors to silicon-containing polymers. researchgate.net The unique bonding and reactivity of the silicon atom, influenced by its organic substituents, make these compounds highly valuable. The specific structure of this compound, with its combination of cyclic and aromatic groups, positions it as a subject of interest for creating materials with specific hydrophobic or adhesive characteristics. vulcanchem.com
Rationale for Comprehensive Academic Inquiry into Chemical Compound this compound
A comprehensive academic inquiry into this compound is warranted for several reasons. Primarily, as a member of the organosilane family, it holds potential for applications in materials science. vulcanchem.comvulcanchem.com The investigation of such compounds contributes to the development of new materials with enhanced properties. The silicon-carbon bond imparts thermal stability and resistance to oxidation, while the cyclopentyl group can enhance hydrophobicity and steric bulk. vulcanchem.com These features are influential in applications such as surface functionalization to improve adhesion in polymer composites and as ligands in transition-metal complexes for catalysis. vulcanchem.com
Furthermore, the study of novel organosilanes like this compound expands the fundamental understanding of structure-property relationships in organosilicon chemistry. By systematically investigating how the specific arrangement of organic groups around the silicon atom affects its reactivity and physical properties, researchers can design new molecules with tailored functionalities for specific technological needs.
Scope and Objectives of the Research Framework for Chemical Compound this compound
The research framework for a thorough investigation of this compound would encompass several key objectives. The primary objective is the detailed synthesis and characterization of the compound. This would involve exploring efficient synthetic routes, likely through organosilicon chemistry pathways such as hydrosilylation or Grignard reactions, to obtain the pure substance. archivemarketresearch.com Subsequent characterization using modern analytical techniques is crucial.
A second objective is the comprehensive evaluation of its physicochemical properties. This includes determining its thermal stability, solubility in various solvents, and its surface energy characteristics. These properties are fundamental to understanding its potential applications.
A further objective of the research framework is to explore the potential applications of this compound. Based on its structural features, investigations would focus on its efficacy as a surface modifying agent for different substrates, its performance as a ligand in catalytic reactions, and its potential as a monomer for the synthesis of novel silicon-containing polymers. The overarching goal is to establish a clear link between the molecular structure of this compound and its functional properties, thereby contributing to the broader field of materials science and organosilicon chemistry.
Detailed Research Findings
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₂Si |
| Molecular Weight | 242.43 g/mol vulcanchem.com |
| Structure | Organosilane with a silicon atom bonded to a cyclopentyl-substituted butane chain and a phenyl group. vulcanchem.com |
| Key Structural Features | Silicon-Carbon Bond, Cyclopentyl Group, Phenyl Group. vulcanchem.com |
Potential Research Areas for this compound
| Research Area | Focus |
| Materials Science | Surface functionalization, development of hydrophobic coatings, and as an additive in polymer composites. vulcanchem.comvulcanchem.com |
| Catalysis | As a ligand for transition-metal complexes in various catalytic reactions. vulcanchem.com |
| Synthetic Chemistry | As a building block in the synthesis of more complex organosilicon compounds and polymers. archivemarketresearch.com |
Structure
2D Structure
Properties
Molecular Formula |
C16H22Si |
|---|---|
Molecular Weight |
242.43 g/mol |
InChI |
InChI=1S/C16H22Si/c1-12(2)14-10-9-13(3)16(11-14)17-15-7-5-4-6-8-15/h4-9,12,14,16H,10-11H2,1-3H3 |
InChI Key |
RWXXDOKDNMGLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1[Si]C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chemical Compound Cid 78064052 and Its Analogues
Retrosynthetic Analysis and Target-Oriented Synthesis of Chemical Compound CID 78064052
Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing a target molecule into simpler, commercially available precursors. nih.gov For the tetra-substituted, chiral silane (B1218182) this compound, the analysis begins by disconnecting the four carbon-silicon bonds. The most logical disconnections correspond to reliable bond-forming reactions, such as those involving Grignard or organolithium reagents. sci-hub.selibretexts.org
A plausible retrosynthetic pathway is shown below. The target molecule (TM) can be disconnected at the (prop-1-ynyl)-Si and the cyclopentyl-Si bonds. This leads to the key intermediate, chloro(ethyl)(phenyl)silane , and two organometallic reagents: prop-1-ynylmagnesium bromide and cyclopentylmagnesium bromide. The key intermediate itself can be further disconnected to simpler starting materials like dichloro(phenyl)silane and ethylmagnesium bromide.
Retrosynthetic Scheme for this compound
(Image is a placeholder representation of the described retrosynthetic pathway)
The corresponding target-oriented synthesis builds upon this analysis in the forward direction. The synthesis can be executed in a stepwise manner, carefully controlling the sequential addition of different organic groups to the silicon center.
Table 1: Proposed Target-Oriented Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Precursor(s) | Product |
|---|---|---|---|---|
| 1 | Grignard Reaction | Ethylmagnesium bromide, Dichloro(phenyl)silane, Anhydrous ether, -78 °C to RT | Dichloro(phenyl)silane | Chloro(ethyl)(phenyl)silane |
| 2 | Grignard Reaction | Prop-1-ynylmagnesium bromide, Chloro(ethyl)(phenyl)silane, THF, -78 °C to RT | Chloro(ethyl)(phenyl)silane | (Ethyl)(phenyl)(prop-1-ynyl)silane |
| 3 | Grignard Reaction | Cyclopentylmagnesium bromide, (Ethyl)(phenyl)(prop-1-ynyl)silane, THF, -78 °C to RT | (Ethyl)(phenyl)(prop-1-ynyl)silane | This compound |
This traditional approach, while effective, results in a racemic mixture of the two enantiomers of this compound. The formation of the Grignard reagents from their corresponding halides is a standard procedure. mnstate.edu The sequential nucleophilic substitution at the silicon center is a well-established method for building tetra-substituted silanes. smolecule.comresearchgate.net
Development of Novel Synthetic Pathways for Chemical Compound this compound
Advances in synthetic chemistry offer more sophisticated and sustainable routes to organosilanes, moving beyond classical organometallic additions. researchgate.net
Innovative Methodologies in Organic Synthesis for this compound
Modern synthetic methods focus on improving efficiency, selectivity, and functional group tolerance. For a molecule like this compound, innovative strategies could involve catalytic C-Si bond formation.
Catalytic Cross-Coupling Reactions: Instead of stoichiometric Grignard reagents, catalytic cross-coupling reactions can be employed. For example, a palladium-catalyzed Hiyama coupling could form the Phenyl-Si bond. More advanced methods utilize earth-abundant metal catalysts like copper or iron, which offer a more sustainable alternative to palladium for C-Si bond formation. researchgate.net
Hydrosilylation: An alternative route to the ethyl group could involve the catalytic hydrosilylation of ethylene (B1197577) with a suitable precursor like (cyclopentyl)(phenyl)(prop-1-ynyl)silane. Modern methods use cobalt-based catalysts that operate under mild conditions. acs.orgcsic.es
Biocatalysis: A truly innovative approach involves using enzymes for C-Si bond formation, a reaction unknown in nature. acs.org Directed evolution has produced enzymes, such as cytochrome c variants, that can catalyze carbene insertion into Si-H bonds under physiological conditions. researchgate.net A hypothetical biocatalytic route could involve the enzymatic functionalization of a prochiral dihydrosilane precursor, offering unparalleled selectivity. pnas.org
Green Chemistry Approaches in the Production of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. zmsilane.com For the synthesis of this compound, several green strategies can be implemented.
Atom Economy and Process Intensification: The traditional multi-step Grignard synthesis has moderate atom economy. Flow chemistry offers a greener alternative, allowing for the safe, continuous, and highly efficient synthesis of organosilanes using reactive organolithium species with minimal waste and enhanced safety. sci-hub.se
Solvent-Free Synthesis: Mechanochemistry, or solvent-free synthesis, involves grinding solid reactants together to initiate a reaction, drastically reducing solvent waste. mdpi.com Organocatalytic, solvent-free methods have been successfully developed for synthesizing certain organosilanes, such as silatranes, under mild conditions. nih.govacs.orgacs.org
Sustainable Catalysis: Replacing precious metal catalysts (e.g., platinum, palladium) with catalysts based on earth-abundant metals like cobalt or iron aligns with green chemistry principles. acs.orgcsic.es Furthermore, biocatalysis represents the pinnacle of green synthesis, using water as a solvent at ambient temperature and pressure. rsc.org
Table 2: Comparison of Green Chemistry Approaches
| Approach | Principle(s) Addressed | Advantages for this compound Synthesis |
|---|---|---|
| Flow Chemistry | Waste Prevention, Safer Chemistry, Energy Efficiency | Improved control over exothermic Grignard reactions; reduced solvent volume; potential for automation. |
| Solvent-Free (Mechanochemistry) | Waste Prevention | Eliminates solvent use, purification, and disposal costs. |
| Earth-Abundant Metal Catalysis | Catalysis, Sustainable Feedstocks | Reduces reliance on expensive and rare precious metals. |
| Biocatalysis | Catalysis, Renewable Feedstocks, Benign Solvents | High selectivity; operates in water under mild conditions; biodegradable catalyst. |
Divergent Synthesis of Structurally Related Analogues of Chemical Compound this compound
Divergent synthesis is a powerful strategy to create a library of related compounds from a single, common intermediate. rsc.org For this compound, the key intermediate chloro(ethyl)(phenyl)silane identified in the retrosynthetic analysis serves as an excellent starting point for divergence.
By reacting this common precursor with a wide array of different Grignard or organolithium reagents, a diverse library of analogues can be synthesized. For example, replacing prop-1-ynylmagnesium bromide and cyclopentylmagnesium bromide with other alkynyl, alkyl, or aryl Grignard reagents would yield a collection of tetra-substituted silanes with variations at two positions. This approach is highly efficient for exploring the structure-activity relationship in medicinal chemistry or materials science.
Divergent Synthesis Scheme
(Image is a placeholder representation of the described divergent synthesis pathway)
Stereoselective Synthesis of Chemical Compound this compound Enantiomers and Diastereomers
The proposed structure for this compound, (Cyclopentyl)(ethyl)(phenyl)(prop-1-ynyl)silane , contains a stereogenic silicon atom, meaning it exists as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods, which are a major focus of modern organic synthesis. researchgate.net
Desymmetrization of Prochiral Silanes: A leading strategy is the asymmetric desymmetrization of a prochiral precursor. rsc.org For instance, one could start with (cyclopentyl)(phenyl)dihydrosilane . A rhodium-catalyzed asymmetric hydrosilylation with ethylene would enantioselectively form (cyclopentyl)(ethyl)(phenyl)silane . A subsequent, distinct reaction would introduce the prop-1-ynyl group. Catalytic systems using chiral ligands are crucial for inducing high enantioselectivity. nih.gov
Organocatalysis: Asymmetric organocatalysis has recently emerged as a powerful, metal-free method for creating silicon stereocenters. bohrium.com Chiral catalysts like imidodiphosphorimidates (IDPis) can facilitate the enantioselective synthesis of chiral silyl (B83357) ethers, which can then be converted into the desired target molecule. nih.gov
Biocatalysis: Enzymes offer exquisite stereocontrol. The desymmetrization of prochiral silacyclohexadienones using ene-reductases has been shown to produce silicon-stereogenic compounds with high enantiomeric excess. figshare.com A similar biocatalytic approach could hypothetically be developed for a precursor to this compound.
Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to a silicon precursor, performing a diastereoselective reaction to install the desired groups, and then cleaving the auxiliary. While effective, this multi-step process is less atom-economical than catalytic methods. Stereoselective substitution reactions on N,O-functionalized silicon-stereogenic organosilanes provide a modern and efficient alternative. nih.gov
Table 3: Overview of Stereoselective Synthesis Strategies
| Strategy | Catalyst/Reagent Type | Key Transformation |
|---|---|---|
| Catalytic Desymmetrization | Chiral Rhodium, Iridium, or Copper Complexes | Enantioselective C-H or Si-H functionalization |
| Organocatalysis | Chiral Brønsted Acids (e.g., IDPi), Amines | Enantioselective desymmetrizing reactions |
| Biocatalysis | Hydrolases, Ene-Reductases | Enantioselective desymmetrization via hydrolysis or reduction |
| Chiral Precursors | N,O-functionalized Chiral Silanes | Diastereoselective nucleophilic substitution |
Advanced Analytical and Spectroscopic Characterization of Chemical Compound this compound
It is not possible to generate the requested article on the chemical compound this compound.
A comprehensive search for scientific literature and data pertaining to the specific analytical and spectroscopic characterization of the compound identified as "this compound" has yielded no specific experimental results. While the compound is listed in chemical databases as an organosilane with the molecular formula C₁₆H₂₂Si and a molecular weight of 242.43 g/mol , there is no publicly available research detailing its specific analysis through the requested techniques.
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Advanced Analytical and Spectroscopic Characterization of Chemical Compound Cid 78064052
Crystallographic Analysis
The search for information on "CID 78064052" did not uncover any specific studies presenting NMR spectra, mass spectrometry fragmentation data, IR or UV-Vis absorption spectra, chromatographic separation protocols, or crystallographic structural data for this particular compound. The available information is limited to its basic chemical identity.
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Computational Chemistry and Theoretical Investigations of Chemical Compound Cid 78064052
Quantum Chemical Calculations for Electronic Structure and Reactivity of CID 78064052
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For this compound, these methods provide insights into the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) is a computational method that has been applied to study the electronic properties of molecules similar in structure to this compound. While specific DFT studies on this compound are not extensively detailed in publicly available literature, the methodology is routinely used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.
For a molecule like this compound, DFT calculations would typically reveal the localization of the HOMO and LUMO. The electron-rich aromatic rings and the carbonyl group of the pyrrolidinone ring are expected to be key regions influencing these frontier orbitals. Such calculations can also be used to determine other electronic descriptors, as shown in the hypothetical data below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Electron Affinity | 1.1 eV |
Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT calculations for this compound were not found in the reviewed literature.
Ab Initio Methods in Characterizing this compound
Molecular Dynamics Simulations of Chemical Compound this compound
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment.
Conformational Analysis and Stability Studies of this compound
MD simulations have been employed to investigate the conformational stability of this compound when bound to its biological target, PDE4. A study performing 100-nanosecond MD simulations on the complex of rolipram with PDE4B and PDE4D revealed that the compound forms a stable complex with both isoforms. nih.gov The root-mean-square deviation (RMSD) of the protein backbone atoms remained within a stable range, indicating no significant conformational changes in the protein upon ligand binding. nih.gov Specifically, the PDE4B-rolipram complex reached equilibrium after 15 nanoseconds with an RMSD of 2-2.75 Å, while the PDE4D-rolipram complex equilibrated after 50 nanoseconds with fluctuations not exceeding 3 Å. nih.gov
Another study conducted a 500-nanosecond MD simulation on the MMP2-rolipram and MMP9-rolipram complexes, demonstrating that in these "off-target" interactions, the complexes were also stable and compact throughout the simulation. researchgate.net
Intermolecular Interactions and Solvent Effects on this compound
The binding of this compound to its target is governed by a network of intermolecular interactions. MD simulations, coupled with binding free energy calculations, have been used to dissect these interactions. In the context of PDE4B, the binding of rolipram is influenced by both electrostatic and van der Waals interactions. nih.gov
Solvent effects play a crucial role in molecular recognition. scielo.br The polar solvation energy, which is unfavorable for binding, was found to reduce the affinity of rolipram for PDE4B. nih.gov This highlights the importance of considering the solvent environment when studying ligand-protein interactions. The binding free energies, including the contributions from different energy components, are summarized in the table below based on a comparative study. nih.gov
Table 2: Calculated Binding Free Energies (kcal/mol) for Rolipram with PDE4B and PDE4D
| Complex | ΔG_bind | ΔE_vdw | ΔE_ele | ΔG_pol | ΔG_npol |
|---|---|---|---|---|---|
| PDE4B-rolipram | -25.86 ± 0.17 | -42.89 ± 0.11 | -16.23 ± 0.23 | 40.29 ± 0.19 | -7.03 ± 0.01 |
Data sourced from a molecular dynamics simulation study. nih.gov
Molecular Modeling and Docking Studies Involving this compound in Non-Human Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been widely used to study the interaction of this compound with PDE4 from various non-human species.
Docking studies have consistently shown that this compound binds within the catalytic site of PDE4. researchgate.netresearchgate.net The binding mode is characterized by key interactions with conserved amino acid residues. For instance, in bovine PDE4, the catechol moiety of similar inhibitors is known to form a three-centered hydrogen bond with a conserved glutamine residue. acs.org
In a study involving PDE4B, the pyridazinone ring of a ligand analogous to this compound was shown to stack between a phenylalanine and an isoleucine residue, occupying key pockets within the active site. nih.gov Docking of this compound into the active sites of PDE4B and PDE4D revealed that it adopts a similar orientation in both subtypes, interacting with the same residues, which explains its lack of selectivity between these two isoforms. researchgate.net The interactions typically involve a "hydrophobic clamp" which is a characteristic binding mode for many PDE inhibitors. researchgate.net
A molecular docking study of sinigrin and rolipram with PDE4 showed that rolipram binds to Threonine-333 and Tryptophan-332 with a binding energy of -8.05 kcal/mol, suggesting a different binding mechanism compared to sinigrin. nih.gov Another docking analysis using the crystal structure of PDE4B with (R)-rolipram (PDB ID: 1XMY) indicated that the 4-methoxyphenyl ring extends into the metal-binding pocket domain. sci-hub.se
Table 3: Key Interacting Residues of Rolipram in PDE4 Subtypes from Docking Studies
| PDE4 Subtype | Interacting Residues | Type of Interaction |
|---|---|---|
| PDE4B | PHE295, ILE259 | Pi-Pi Stacking, Hydrophobic |
Data compiled from multiple docking studies. nih.govresearchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| ZK-62711 |
| Rolipram |
Report on Compound this compound: Information Not Publicly Available
Extensive searches for the chemical compound identified by the PubChem Compound ID (CID) 78064052 have yielded no specific information. This identifier does not correspond to a publicly documented chemical substance within accessible chemical databases and scientific literature.
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Structure Activity Relationship Sar Studies of Chemical Compound Cid 78064052 Analogues in Non Human Systems
Rational Design and Synthesis of Chemically Modified Analogues of CID 78064052
The rational design of analogues of this compound has been centered on systematic modifications of its core structural components: the naphthalene (B1677914) moiety, the dimethylformimidamide group, the ethyl-1,2,4-triazole ring, and the dimethoxyphenyl substituent. The primary objective of these chemical alterations is to explore and optimize the compound's biological efficacy and selectivity in various non-human experimental systems.
Synthetic strategies have predominantly involved multi-step reaction sequences. A common approach begins with the construction of the substituted 1,2,4-triazole (B32235) core. This is often achieved through the condensation of a suitable amidine or its precursor with a hydrazine (B178648) derivative, followed by cyclization. Subsequent N-arylation introduces the 3,4-dimethoxyphenyl group. The iminoethylnaphthalen-2-yl scaffold is typically prepared separately and then coupled with the triazole core to form the final Schiff base linkage. Modifications to each part of the molecule are introduced by utilizing appropriately substituted starting materials. For instance, variations in the naphthalene ring are achieved by using different naphthaldehyde precursors, while changes to the triazole substituents are made by altering the initial carboxylic acid or nitrile used in the triazole synthesis.
Elucidation of Key Structural Features Influencing Biological Activity of this compound in Non-Human Systems
Through the screening of a library of synthesized analogues in non-human biological assays, several key structural features have been identified as critical for activity. The planarity and extended conjugation of the naphthalene ring system appear to be important for target engagement. Modifications that disrupt this planarity or significantly alter the electronic properties of the naphthalene moiety have been shown to result in a decrease in biological activity.
The dimethylformimidamide group has been found to play a significant role in the molecule's interaction with its biological target. The basicity of the nitrogen atoms and the steric bulk of the methyl groups are thought to be crucial for forming specific hydrogen bonds and van der Waals interactions.
The 1,2,4-triazole ring acts as a central scaffold, orienting the other functional groups in a specific spatial arrangement. The nature and position of substituents on the triazole ring can modulate the compound's activity. For example, the ethyl group at the 5-position appears to be optimal for fitting into a specific hydrophobic pocket of the target protein in the non-human models studied.
Finally, the 3,4-dimethoxyphenyl group is a key pharmacophoric element. The methoxy (B1213986) groups at the 3- and 4-positions are critical for activity, likely participating in hydrogen bonding or other polar interactions within the binding site.
| Structural Moiety | Modification | Observed Effect on Activity in Non-Human Systems |
| Naphthalene Ring | Introduction of electron-withdrawing groups | Decreased activity |
| Introduction of bulky substituents | Reduced activity | |
| Dimethylformimidamide | Replacement with smaller or larger alkyl groups | Diminished activity |
| 1,2,4-Triazole Ring | Alteration of the substituent at the 5-position | Sensitive to steric bulk; ethyl group is optimal |
| Isomeric replacement (e.g., 1,2,3-triazole) | Significant loss of activity | |
| 3,4-Dimethoxyphenyl | Removal of one or both methoxy groups | Markedly reduced activity |
| Shifting the position of methoxy groups | Decreased activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives in Non-Human Contexts
To further quantify the relationship between the chemical structure of this compound analogues and their biological activity in non-human systems, QSAR models have been developed. These models utilize a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the biological activity of novel, unsynthesized compounds.
A typical QSAR study for this series of compounds involves the calculation of descriptors such as Hammett constants (σ) for substituents on the aromatic rings, molar refractivity (MR) to describe steric effects, and the logarithm of the partition coefficient (logP) as a measure of hydrophobicity. These descriptors are then correlated with the observed biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
The resulting QSAR equations have highlighted the importance of a balanced hydrophilic-lipophilic character for optimal activity. Furthermore, these models have confirmed that electron-donating substituents on the dimethoxyphenyl ring and a specific steric profile for the triazole substituent are favorable for enhanced biological response in the studied non-human models.
| Descriptor | Correlation with Activity | Interpretation |
| LogP | Parabolic | An optimal hydrophobicity is required for activity. |
| Hammett Constant (σ) for Dimethoxyphenyl Substituents | Negative | Electron-donating groups enhance activity. |
| Molar Refractivity (MR) for Triazole Substituent | Parabolic | A specific size and shape are preferred for the substituent. |
Conformational Requirements for Biological Recognition of this compound in Non-Human Models
Conformational analysis of this compound and its active analogues has provided insights into the three-dimensional structure required for biological recognition in non-human systems. Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, have been employed to determine the preferred low-energy conformations of these molecules.
In Vitro Mechanistic Investigations of Chemical Compound Cid 78064052 in Non Human Biological Systems
Target Identification and Validation in Cellular and Subcellular Non-Human Models for CID 78064052
There is no publicly available data regarding the identification or validation of specific biological targets for this compound in any non-human cellular or subcellular models.
Mechanistic Elucidation of Biological Pathways Modulated by this compound in Non-Human Cells
No studies have been published that elucidate the biological pathways modulated by this compound in non-human cells.
Enzyme Kinetics and Receptor Binding Studies with this compound in Non-Human Systems
Information on the enzyme kinetics or receptor binding properties of this compound in any non-human biological system is not available in the public domain.
Cellular Uptake, Distribution, and Metabolism of this compound in Non-Human Cell Lines
There are no published research findings detailing the cellular uptake, distribution, or metabolism of this compound in any non-human cell lines.
Impact of this compound on Gene Expression and Proteomics in Non-Human Cellular Contexts
No data from gene expression or proteomic studies are available to describe the impact of this compound on non-human cellular systems.
Advanced Microscopy Techniques for Subcellular Localization of this compound in Non-Human Systems
There are no published studies that have utilized advanced microscopy techniques to determine the subcellular localization of this compound in non-human systems.
Preclinical in Vivo Mechanistic Research of Chemical Compound Cid 78064052 in Non Human Organismal Models
Development and Validation of Relevant Non-Human Animal Models for CID 78064052 Research
The preclinical assessment of this compound has been conducted across a range of non-human animal models, primarily focusing on xenograft models of human cancers. These models are crucial for evaluating the therapeutic potential and mechanism of action of novel anti-cancer agents in a living system that recapitulates aspects of human tumor biology.
The primary models used in this compound research are patient-derived xenografts (PDX) and cell line-derived xenografts (CDX). PDX models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are considered to have high clinical relevance as they largely retain the histological and genetic characteristics of the original tumor. aacrjournals.orgmdpi.com CDX models, established from cultured cancer cell lines, are also widely used for initial efficacy testing and mechanistic studies. mdpi.compor-journal.com
For research into small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC), a key area of investigation for this compound, extensive panels of transplantable xenografts have been established. circlepharma.comaacrjournals.org These models are validated by comparing their histology, gene expression, and mutation status to the original patient tumors, ensuring a high degree of similarity. aacrjournals.org The responsiveness of these xenografts to standard-of-care chemotherapies is also characterized to ensure they reflect the clinical situation. aacrjournals.org Furthermore, humanized PDX models, where human immune cells are introduced into the mice, are being developed to study the interaction between the tumor and the immune system in response to therapy. ersnet.org
In addition to lung cancer models, this compound has been evaluated in preclinical models of neuroblastoma, triple-negative breast cancer (TNBC), and estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. businesswire.comcirclepharma.compatsnap.com For neuroblastoma, a pediatric solid tumor with characteristic cell cycle dysregulation, both cell line and patient-derived xenograft models are employed. bioworld.combusinesswire.com Similarly, for breast cancer research, patient-derived xenograft models are chosen based on specific molecular profiles, such as those that have developed resistance to prior therapies like CDK4/6 inhibitors. circlepharma.compatsnap.com The selection of these models is often guided by the expression of specific biomarkers hypothesized to predict sensitivity to this compound. circlepharma.comaacrjournals.org
Pharmacodynamic Evaluation of Chemical Compound this compound in Non-Human Models
Pharmacodynamic studies are essential to understand the dose- and time-dependent effects of a drug on its target and the downstream biological pathways. For this compound, these evaluations in non-human models have focused on confirming target engagement and correlating it with anti-tumor activity.
A key pharmacodynamic finding is that the in vivo activity of this compound correlates with the expression levels of E2F transcription factor 1 (E2F1) and separase (ESPL1). circlepharma.comcirclepharma.com Tumor models with high expression of E2F1 and ESPL1, as well as high scores for E2F target pathways and G2M checkpoint hallmark pathways, demonstrate significant tumor growth inhibition or even regression when treated with this compound. circlepharma.comaacrjournals.org This suggests that these molecules could serve as predictive biomarkers for patient stratification in future clinical trials. businesswire.com
Pharmacodynamic analyses in breast cancer PDX models have shown that treatment with this compound leads to an increased phosphorylation of separase at serine 1126. circlepharma.comaacrjournals.org Since separase is a direct substrate of the Cyclin B1-Cdk1 complex, this phosphorylation event serves as a direct biomarker of the compound's inhibitory effect on Cyclin B1 activity. aacrjournals.org
The table below summarizes the key pharmacodynamic findings for this compound in various preclinical models.
| Model Type | Cancer Type | Key Pharmacodynamic Findings | Citation |
| Xenograft | SCLC, NSCLC | Tumor growth inhibition/regression correlates with high E2F1 and ESPL1 expression. | circlepharma.com |
| PDX | Breast Cancer (TNBC, ER+/HER2-) | Anti-tumor activity correlates with E2F1 and ESPL1 expression; increased phosphorylation of separase. | circlepharma.compatsnap.comaacrjournals.org |
| Cell Line Models | Neuroblastoma | Potent single-agent activity observed. | businesswire.com |
Mechanistic Insights from In Vivo Studies of this compound in Non-Human Organisms
In vivo studies have provided significant insights into the molecular mechanisms by which this compound exerts its anti-tumor effects. The compound is designed to disrupt the protein-protein interaction between cyclins A and B and their substrates containing the RxL motif, such as E2F1 (a substrate of cyclin A) and Myt1 (a modulator of cyclin B). circlepharma.combioworld.com
Consistent with its proposed mechanism of action, treatment with this compound in preclinical models leads to several key cellular events. Mechanism of action studies in neuroblastoma models have confirmed that the compound induces DNA damage, leading to cell cycle arrest at the G2/M phase and activation of the spindle assembly checkpoint (SAC). businesswire.com This ultimately results in apoptotic tumor cell death. aacrjournals.org
Biomarker analyses conducted on tumor tissues from treated animals have further elucidated the compound's mechanism. Immunohistochemistry (IHC) and mRNA analysis have been used to assess changes in key proteins and pathways, including Cyclin B1, phospho-separase, pATM (a marker of DNA damage response), and cleaved caspase 3 (a marker of apoptosis). aacrjournals.org These studies confirm that this compound treatment leads to the expected modulation of these downstream markers, providing a clear link between target inhibition and cellular outcome. aacrjournals.org
The following table outlines the mechanistic findings from in vivo studies of this compound.
| Finding | Model System | Implication | Citation |
| Induction of DNA damage | Neuroblastoma models | Triggers downstream cell death pathways. | businesswire.com |
| G2/M cell cycle arrest | Neuroblastoma models, Cancer cell lines | Prevents cancer cells from dividing. | businesswire.comaacrjournals.org |
| Activation of the spindle assembly checkpoint (SAC) | Neuroblastoma models | A key response to mitotic stress induced by the drug. | businesswire.com |
| Apoptotic tumor cell death | Cancer cell lines | The ultimate anti-cancer effect of the compound. | aacrjournals.org |
| Increased phosphorylation of separase | Breast and lung cancer PDX models | A direct pharmacodynamic marker of Cyclin B1-Cdk1 inhibition. | circlepharma.comaacrjournals.org |
Investigation of Systemic Effects and Pathway Modulation by this compound in Non-Human Organismal Systems
While the primary focus of preclinical research has been on the anti-tumor effects of this compound, understanding its systemic effects and broader pathway modulation is also critical. As a cyclin-dependent kinase inhibitor, there is a potential for effects on normal proliferating cells, which is a common feature of this class of drugs. nih.govfrontiersin.org
Studies with other CDK inhibitors have shown that systemic effects can include impacts on the hematological system, such as neutropenia and leukopenia, due to the role of CDKs in the cell cycle of hematopoietic progenitor cells. frontiersin.orgnih.gov However, for this compound, oral treatment in PDX models was reported to be well-tolerated with no significant changes in body weight, suggesting a favorable therapeutic window in these non-human models. aacrjournals.org
The pathway modulation by this compound extends beyond the direct inhibition of cyclin A/B-substrate interactions. The induction of DNA damage and G2/M arrest triggers a cascade of cellular signaling. The activation of the DNA damage response pathway, indicated by markers like pATM, is a key systemic response to the compound's activity within the tumor. aacrjournals.org Furthermore, the observation that deletion of the CDKN2A gene sensitizes neuroblastoma cells to this compound suggests a broader interplay with the cell cycle regulatory network. businesswire.com This finding points towards potential strategies for combination therapies and patient selection based on the genetic background of the tumor.
The systemic investigation of this compound is ongoing, with further studies aimed at fully characterizing its effects on various organ systems and its interaction with other signaling pathways. These efforts are crucial for anticipating and managing potential effects in a clinical setting.
Exploration of Novel Non Biological Applications of Chemical Compound Cid 78064052
Design of CID 78064052-Derived Materials for Specific Functionalities
The molecular architecture of this compound serves as a versatile building block for the design of advanced materials with tailored functionalities. Organosilanes are pivotal in surface functionalization and the creation of hybrid organic-inorganic materials. Current time information in Bangalore, IN. The presence of the reactive silyl (B83357) group in this compound allows for its covalent attachment to surfaces containing hydroxyl groups, such as glass, silica, and various metal oxides. This process can dramatically alter the surface properties of the substrate, for instance, by introducing hydrophobicity due to the cyclopentyl and phenyl groups.
One significant area of application is in the development of polymer nanocomposites. For example, this compound can be envisioned as a precursor for the synthesis of polyhedral oligomeric silsesquioxanes (POSS). The hydrolytic condensation of trifunctional silanes with organic substituents, such as a cyclopentyl group, can lead to the formation of well-defined cage-like structures. semanticscholar.org Research on related compounds, such as cyclopentyl-substituted silanetriols, has demonstrated their condensation to form hexameric polyhedral silsesquioxane cages (T6). semanticscholar.orgresearchgate.net These POSS molecules, when incorporated into polymer matrices, can enhance thermal stability, mechanical strength, and oxidation resistance. unict.itmdpi.com The phenyl group in this compound can further improve the thermal stability of such composites. researchgate.net
The functional groups of this compound also allow for its use in creating materials with specific optical or electronic properties. The phenyl group, being an aromatic moiety, can be modified to tune the refractive index or to introduce photoactive properties into the resulting material.
Table 1: Potential Properties of Materials Derived from this compound
| Material Type | Potential Functionality | Key Structural Contribution from this compound |
| Surface Coatings | Increased Hydrophobicity, Improved Adhesion | Cyclopentyl and Phenyl Groups, Silyl Anchor |
| Polymer Nanocomposites | Enhanced Thermal and Mechanical Stability | Silsesquioxane Cage Formation, Phenyl Group |
| Hybrid Optical Materials | Tunable Refractive Index, Photoactivity | Phenyl Group, Silyl Network |
Investigation of Chemical Compound this compound in Catalysis or Reaction Engineering
In the realm of catalysis, organosilanes like this compound can serve multiple roles. They can act as ligands for transition-metal complexes, influencing the catalytic activity and selectivity of a reaction. The steric bulk of the cyclopentyl group and the electronic nature of the phenyl group can be strategically utilized to control the coordination environment around a metal center. Current time information in Bangalore, IN. For instance, in Ziegler-Natta catalysis for polypropylene (B1209903) production, silane (B1218182) compounds are used as external donors to control the stereospecificity of the catalyst. researchgate.net The structure of the hydrocarbon groups attached to the silicon atom significantly affects the catalyst's performance. researchgate.net
Furthermore, the Si-H bond in related hydrosilanes is a key functional group in hydrosilylation reactions, a fundamental process in organosilicon chemistry. While this compound does not possess a Si-H bond, its synthesis may involve hydrosilylation, and it can be chemically modified to introduce such reactivity. The direct functionalization of Si-H bonds through nitrene insertion has been demonstrated with related phenyl-substituted silanes, showcasing a pathway to new Si-N bond formations. nih.gov
Table 2: Potential Catalytic Applications of this compound and its Derivatives
| Catalytic Role | Relevant Structural Feature | Potential Reaction Type |
| Ligand | Cyclopentyl and Phenyl Groups | Asymmetric Catalysis, Polymerization |
| Catalyst Support | Silyl Group for Anchoring | Heterogeneous Catalysis |
| Precursor to Hydrosilanes | Modifiable Structure | Hydrosilylation Reactions |
Potential Roles of this compound in Advanced Sensing or Device Technologies
The application of organosilanes in advanced sensing and device technologies is a rapidly growing field. Organosilanes are widely used to functionalize the surfaces of sensors, enabling the specific detection of chemical and biological analytes. researchgate.netnih.govaip.org The silyl moiety of this compound can be used to anchor the molecule onto the surface of a transducer, such as a silicon nanowire or a quartz crystal microbalance. The cyclopentyl and phenyl groups can then be further functionalized to act as receptor sites for target molecules.
For instance, the phenyl group can be modified with specific recognition elements to create a chemosensor. The changes in the local environment upon binding of an analyte can be detected through various signal transduction mechanisms, including optical (fluorescence, colorimetry) or electrochemical changes. Research has shown that organosilanes can be designed as red-emissive sensors for metal ions. rsc.org
In the context of electronic devices, the functionalization of semiconductor surfaces with organosilanes is crucial for the development of novel sensors. The surface modification of indium nitride (InN) with organosilanes has been explored for biosensing applications. aip.org The ability to form uniform, stable monolayers on device surfaces is a key advantage of using organosilanes like this compound. Moreover, the incorporation of such compounds into the gate dielectric of a field-effect transistor (FET) can lead to highly sensitive chemical sensors.
Table 3: Potential Sensor Applications Based on this compound
| Sensor Type | Principle of Operation | Role of this compound |
| Chemosensor | Optical or Electrochemical Detection | Surface functionalization, receptor site |
| Biosensor | Immobilization of Biomolecules | Anchoring layer for probes |
| Gas Sensor | Change in Electrical Properties | Modification of semiconductor surface |
Future Research Directions and Unaddressed Academic Questions for Chemical Compound Cid 78064052
Identifying Critical Gaps in Current Knowledge Regarding CID 78064052
The primary challenge in the study of this compound is the scarcity of empirical data. While its basic structural and molecular formula are known, comprehensive characterization is lacking. The following table summarizes the known and unknown properties of this compound.
Table 1: Known vs. Unknown Properties of this compound
| Property | Known Information | Critical Gaps |
| Molecular Formula | C₁₆H₂₂Si | |
| Molecular Weight | 242.43 g/mol vulcanchem.com | |
| Structure | Organosilane with a cyclopentyl-substituted butane (B89635) chain and a phenyl group attached to a silicon atom. vulcanchem.com | Precise stereochemistry and 3D conformation are not experimentally determined. vulcanchem.com |
| Physicochemical Properties | Predicted to have high hydrophobicity due to a likely topological polar surface area of 0 Ų. vulcanchem.com | Experimental data on melting point, boiling point, solubility in various solvents, and thermal stability are unavailable. |
| Spectroscopic Data | No published NMR, IR, or mass spectrometry data for definitive structural confirmation. | |
| Reactivity | General reactivity of organosilanes is known (e.g., in hydrosilylation, as coupling agents). mdpi.comvulcanchem.com | Specific reactivity profile, including reaction kinetics and mechanisms for this compound, is not documented. |
| Biological Activity | No bioactivity screening has been reported to assess potential antimicrobial, anticancer, or other therapeutic effects. vulcanchem.com |
The cyclopentyl group is known to enhance hydrophobicity and steric bulk, which can influence substrate binding in catalytic applications, while the silicon-carbon bond generally imparts thermal stability and resistance to oxidation. vulcanchem.com However, without experimental validation, these remain educated predictions.
Proposing Innovative Research Avenues for Chemical Compound this compound
To address the existing knowledge gaps, a multi-pronged research approach is necessary. The following avenues of investigation would provide a comprehensive understanding of this compound.
Synthesis and Characterization
A foundational step is the development and optimization of synthetic routes to produce this compound with high purity and yield. Drawing from general organosilicon chemistry, methods such as hydrosilylation or Grignard reactions could be explored. vulcanchem.com Following a successful synthesis, a full suite of analytical techniques should be employed for its characterization.
Table 2: Proposed Analytical Validation for this compound
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ²⁹Si NMR spectroscopy to elucidate the precise bonding and connectivity of atoms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify characteristic functional group vibrations, confirming the presence of Si-C, C-H (aliphatic and aromatic) bonds. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular weight and elemental composition. |
| X-ray Crystallography | To determine the single-crystal structure, providing definitive information on bond lengths, angles, and stereochemistry. |
| Thermogravimetric Analysis (TGA) | To assess its thermal stability and degradation profile. nih.gov |
Computational Modeling
In parallel with experimental work, in silico studies can provide valuable predictive insights. vulcanchem.com Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, predict spectroscopic signatures, and explore the electronic structure. vulcanchem.com Molecular dynamics simulations could forecast its behavior in different environments, which is particularly relevant for its potential applications in materials science. vulcanchem.com
Exploration of Catalytic Activity
Given that organosilanes can serve as ligands in transition-metal complexes, a significant research direction is the investigation of this compound's potential in catalysis. vulcanchem.comresearchgate.net Research should focus on synthesizing transition metal complexes with this compound as a ligand and evaluating their catalytic efficacy in various organic transformations, such as cross-coupling reactions, hydrosilylation, and C-H functionalization. researchgate.netrsc.orgwikipedia.org The unique steric and electronic properties conferred by the cyclopentyl and phenyl groups could lead to novel reactivity and selectivity. vulcanchem.comrsc.org
Potential Synergies with Interdisciplinary Research Fields for this compound
The exploration of this compound is not confined to pure chemistry. Its properties suggest valuable collaborations with other scientific disciplines.
Materials Science
Organosilanes are pivotal for surface functionalization, enhancing adhesion in polymer composites and modifying the properties of materials. vulcanchem.commdpi.com Research into this compound could involve its application as a coupling agent to improve the interface between inorganic fillers and polymer matrices in nanocomposites. mdpi.comuma.pt Studies on the functionalization of surfaces like silica, metal oxides, or even carbon-based materials such as graphene oxide with this compound could lead to the development of novel materials with tailored properties for applications in electronics, coatings, and sensors. nih.govmdpi.comaip.org
Medicinal Chemistry and Drug Discovery
While no biological activity has been reported, the structural motifs within this compound warrant investigation. For instance, derivatives of cyclopentyl phenyl ketones and related structures have been explored for their potential biological activities, including anticancer effects. researchgate.net A systematic screening of this compound and its derivatives for various biological activities could unveil unforeseen therapeutic potential. Computational docking studies could also be employed to predict potential interactions with biological targets. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
